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(5-(Ethoxycarbonyl)furan-2-yl)boronic acid

Cat. No.: B591726
CAS No.: 1150114-44-5
M. Wt: 183.954
InChI Key: USBGGMMAQCIWDL-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Scaffolds in Synthetic Chemistry

The furan ring system, a five-membered aromatic heterocycle containing one oxygen atom, represents a foundational scaffold in organic chemistry. utripoli.edu.lynumberanalytics.com Its derivatives are integral components of numerous bioactive compounds and functional materials. researchgate.net The versatility of the furan moiety stems from its unique electronic properties and its ability to serve as a building block for more complex molecular architectures. numberanalytics.com Furan and its derivatives are widely present in therapeutic agents and are key precursors for various industrially significant compounds, including solvents and biofuels. ijabbr.com

The significance of furan scaffolds is particularly pronounced in medicinal chemistry, where they are found in a wide array of pharmaceuticals. utripoli.edu.ly These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.netijabbr.com The ability to modify the substitution pattern on the furan ring allows for fine-tuning of a molecule's pharmacological profile, making it a valuable tool in drug discovery and development. researchgate.net Researchers have successfully incorporated the furan nucleus into novel chemotherapeutic agents, highlighting its therapeutic potential. utripoli.edu.ly Beyond medicine, furan derivatives are also investigated for applications in materials science. numberanalytics.com

Overview of Organoboronic Acids as Versatile Synthetic Intermediates

Organoboronic acids, characterized by a carbon-boron bond and the general formula R-B(OH)₂, are a cornerstone of modern organic synthesis. wikipedia.org First prepared and isolated in 1860, these compounds have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Their utility is largely attributed to their stability, generally low toxicity of their byproducts, and broad functional group tolerance. nih.govnih.gov

The most prominent application of organoboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgnih.govmdpi.com This reaction has become a powerful and widely used method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials. mdpi.com The general mechanism involves three key steps: oxidative addition of a halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org Beyond the Suzuki coupling, boronic acids participate in various other transformations, including Chan-Lam coupling for C-N and C-O bond formation, conjugate additions, and oxidations. wikipedia.org Their ability to act as Lewis acids and form reversible covalent complexes with diols has also led to their use in sensing and molecular recognition. wikipedia.orgbath.ac.uk

Positioning of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid within the Field of Heterocyclic Boronic Acids

This compound belongs to the class of heterocyclic boronic acids, which are organoboronic acids where the organic residue is a heterocyclic ring. These reagents are crucial for introducing heterocycles into molecules via cross-coupling reactions. nih.gov However, heteroaryl boronic acids, particularly those derived from π-rich five-membered rings like furan, can present unique challenges. nih.govnih.gov For instance, furan-2-ylboronic acids are known to be susceptible to protodeboronation (the cleavage of the C-B bond by a proton source) during cross-coupling reactions, which can lead to low product yields. nih.gov

The compound this compound features a furan-2-ylboronic acid moiety substituted at the 5-position with an ethoxycarbonyl group. This ester functional group is generally tolerated in Suzuki-Miyaura coupling reactions, allowing for the strategic incorporation of this specific furan-based building block. nsf.gov The presence of the electron-withdrawing ester group can influence the reactivity and stability of the boronic acid compared to the unsubstituted furan-2-ylboronic acid. The development and use of such functionalized heterocyclic boronic acids are essential for the synthesis of complex target molecules in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. mdpi.comnih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₉BO₅ uni.luscbt.com
Molecular Weight 184.0 g/mol scbt.com
InChI InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 uni.lu
InChIKey USBGGMMAQCIWDL-UHFFFAOYSA-N uni.lu
SMILES B(C1=CC=C(O1)C(=O)OCC)(O)O uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BO5 B591726 (5-(Ethoxycarbonyl)furan-2-yl)boronic acid CAS No. 1150114-44-5

Properties

IUPAC Name

(5-ethoxycarbonylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBGGMMAQCIWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675075
Record name [5-(Ethoxycarbonyl)furan-2-yl]boronic acid
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Molecular Weight

183.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-44-5
Record name 2-Furancarboxylic acid, 5-borono-, 2-ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Ethoxycarbonyl)furan-2-yl]boronic acid
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Record name 5-(Ethoxycarbonyl)furan-2-boronic acid
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Synthetic Methodologies for 5 Ethoxycarbonyl Furan 2 Yl Boronic Acid

Direct Boronation Strategies for Furan (B31954) Systems

Direct C-H bond functionalization represents an atom-economical and efficient approach to introduce a boronic acid group onto the furan ring. These methods avoid the pre-functionalization of the starting material, thereby shortening the synthetic sequence.

Directed Ortho Metalation (DoM) Approaches and Subsequent Boronation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-C-H bond. The resulting organolithium species can then be trapped with an electrophile, in this case, a borate (B1201080) ester, to yield the desired boronic acid derivative.

However, the application of DoM to furan systems with a boronic acid or its ester as the directing group presents significant challenges. acs.org The inherent Lewis acidity of the boron center makes it susceptible to nucleophilic attack by the organolithium base, leading to undesired side reactions and decomposition rather than the intended C-H activation. acs.org Research in this area has focused on modifying the boron-containing directing group to mitigate this issue, for instance, by using tetra-coordinate boron species which are less prone to nucleophilic attack. acs.org Despite these efforts, direct DoM strategies where the boronic acid moiety itself directs the metalation for the synthesis of polysubstituted arylboronic acids remain largely undeveloped.

Transition-Metal-Catalyzed C-H Borylation of Furan Derivatives

Transition-metal-catalyzed C-H borylation has emerged as a more practical and widely used method for the direct introduction of a boryl group onto heteroaromatic rings like furan. illinois.eduvanderbilt.edu This approach utilizes catalysts based on iridium, rhodium, or other transition metals to selectively activate a C-H bond and facilitate its reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

Iridium-catalyzed C-H borylation is particularly prominent. nih.gov The regioselectivity of this reaction on substituted furans is influenced by a combination of steric and electronic factors. For a substrate like ethyl 2-furoate, the borylation is generally directed to the C5 position, which is the most sterically accessible and electronically activated position on the furan ring. The mechanism is believed to involve an Ir(III)/Ir(V) catalytic cycle where an iridium-boryl complex undergoes oxidative addition to the C-H bond. illinois.edunih.gov

Rhodium catalysts have also been employed for the C-H borylation of heteroarenes. nih.govresearchgate.net While often highly effective, the choice of ligand is crucial in controlling the regioselectivity. Similar to iridium catalysis, the borylation of ethyl 2-furoate with a rhodium catalyst would be expected to favor the C5 position.

Recent advancements have also explored the use of more earth-abundant metals like iron for C-H borylation reactions, often under photochemical conditions. nih.gov These methods offer a more sustainable alternative to precious metal catalysts. For instance, iron-catalyzed borylation of 2-methylfuran (B129897) has been shown to produce a mixture of 4- and 5-borylated products. nih.gov

Table 1: Comparison of Catalysts for C-H Borylation of Furan Derivatives

Catalyst System Typical Substrate Key Features
[Ir(cod)Cl]₂ / dtbpy Arenes, Heteroarenes High efficiency, sterically controlled regioselectivity. nih.gov
[Rh(cod)Cl]₂ / PPh₃ Arenes, Heteroarenes Effective for C-H borylation, ligand-dependent selectivity. nih.gov
Fe(acac)₃ / Blue Light Furans, Thiophenes Utilizes an earth-abundant metal, proceeds via photochemical activation. nih.gov

Precursor Functionalization and Boronic Acid Formation

An alternative and often more established approach to the synthesis of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid involves the initial preparation of a functionalized furan precursor, which is then converted to the boronic acid.

Halogen-Metal Exchange and Trapping with Borate Esters

This classic method involves the synthesis of a halogenated furan derivative, typically ethyl 5-bromofuran-2-carboxylate, which can be prepared from ethyl 2-furoate. researchgate.net The halogenated precursor then undergoes a halogen-metal exchange reaction, most commonly with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. harvard.eduresearchgate.netprinceton.edu This generates a highly reactive 5-lithiofuran species.

The subsequent step involves trapping this organolithium intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate. researchgate.net The resulting boronate ester is then hydrolyzed under acidic conditions to afford the final this compound. The success of this method hinges on the careful control of reaction conditions, particularly temperature, to avoid side reactions of the highly reactive organolithium intermediate. researchgate.net

Table 2: Key Steps in Halogen-Metal Exchange Route

Step Reaction Reagents Key Considerations
1 Halogenation of Ethyl 2-furoate e.g., NBS Synthesis of the key precursor, ethyl 5-bromofuran-2-carboxylate. researchgate.net
2 Halogen-Metal Exchange n-BuLi or t-BuLi Performed at low temperatures (e.g., -78 °C) to generate the organolithium species. harvard.edu
3 Borylation Trialkyl borate (e.g., B(OMe)₃) Trapping of the organolithium intermediate. researchgate.net
4 Hydrolysis Acidic workup Conversion of the boronate ester to the boronic acid.

Palladium-Catalyzed Cross-Coupling of Halofurans with Diboron Reagents

The Miyaura borylation reaction is a powerful and versatile palladium-catalyzed cross-coupling method for the synthesis of boronate esters from aryl or heteroaryl halides. alfa-chemistry.comorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of ethyl 5-halofuran-2-carboxylate (e.g., the bromo or iodo derivative) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand, such as XPhos, and requires a base, like potassium acetate (B1210297) or potassium carbonate. alfa-chemistry.comorganic-chemistry.org The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the desired boronic acid. This method offers excellent functional group tolerance and generally proceeds under milder conditions than the halogen-metal exchange route. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates, including boronic acids. Key considerations include the use of less hazardous solvents, improving atom economy, and developing one-pot procedures to reduce waste and energy consumption.

In the context of synthesizing this compound, several strategies align with green chemistry principles:

Solvent Selection: The use of greener solvents is a critical aspect. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is often considered a more environmentally friendly alternative to tetrahydrofuran (B95107) (THF) in reactions like lithium-halogen exchange and Miyaura borylation. acsgcipr.org The possibility of performing reactions in water, where feasible, is also a significant green advancement. nih.gov

Atom Economy: Direct C-H borylation methods (Section 2.1.2) are inherently more atom-economical than precursor functionalization routes as they avoid the introduction and subsequent removal of a halogen atom. Furthermore, modifications to the Miyaura borylation, such as using tetrahydroxydiboron (B82485) (bis-boronic acid) instead of B₂pin₂, improve atom economy as the byproducts are less wasteful. nih.gov

Catalyst Choice: The use of earth-abundant metal catalysts, such as iron, in C-H borylation reactions is a move towards more sustainable chemistry compared to the reliance on precious metals like iridium and rhodium. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Solvent-Free and Aqueous Medium Syntheses

The development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents is a central goal of green chemistry. For the synthesis of boronic acids and their precursors, significant progress has been made in transitioning from conventional anhydrous organic solvents to aqueous systems.

Aqueous Synthesis of Boronic Esters

The direct synthesis of this compound in water from a suitable precursor, such as ethyl 5-halofuran-2-carboxylate, can be achieved through palladium-catalyzed Miyaura borylation. Performing such reactions in water presents challenges due to the poor solubility of many organic substrates and catalysts. To overcome this, modern approaches utilize surfactants to create micelles, which act as nanoreactors, concentrating the reactants and facilitating the catalytic cycle.

Research has demonstrated the viability of palladium-catalyzed borylation of various aryl halides in water. The use of poly(ethylene glycol) (PEG)-based surfactants has been shown to significantly increase product yields compared to reactions run in pure water. researchgate.net These surfactants not only improve reaction efficiency but also simplify the separation process, reducing the need for large volumes of organic solvents for product extraction. researchgate.net

Further studies have refined this approach using specific palladium precursors and ligands under micellar conditions. For instance, the combination of a palladium source with a specialized ligand like Sphos and a hindered lipophilic base can effectively catalyze the borylation of aryl bromides in water, yielding a wide range of boronic esters with high purity. organic-chemistry.org The final step, hydrolysis of the resulting boronic ester to the desired boronic acid, and its subsequent purification can also be managed in aqueous systems, for example, through recrystallization from a water/acetonitrile mixture. google.com

While fully solvent-free methods for the synthesis of this specific furan-based boronic acid are not yet widely documented, the trend towards chromatography-free and chlorinated-solvent-free preparations in organic synthesis underscores the ongoing effort to reduce solvent waste. ox.ac.uk

Catalyst Development for Sustainable Production

Sustainable production of this compound involves two main considerations: the renewable sourcing of the furan core and the efficiency and environmental impact of the catalytic system used for the borylation step.

Sustainable Furan Precursors

The furan ring is a key platform chemical that can be derived from biomass, offering a renewable alternative to petroleum-based feedstocks. frontiersin.org Carbohydrates like fructose (B13574) and glucose can be catalytically dehydrated to produce 5-(hydroxymethyl)furfural (HMF), a versatile intermediate. nih.govacs.org From HMF, the ethoxycarbonyl group can be introduced through subsequent oxidation and esterification reactions, leading to precursors like ethyl 2-furoate. The catalysts for these biomass conversion processes are a major area of research, with a focus on heterogeneous systems like zeolites, polyoxometalates, and non-noble metals (e.g., Fe, Co, Ni, Cu) that offer advantages in terms of cost and recyclability over precious metal catalysts. frontiersin.orgnih.gov

Advancements in Borylation Catalysis

The Miyaura borylation reaction is a powerful tool for creating carbon-boron bonds. Efforts to make this process more sustainable have focused on improving catalyst efficiency to allow for lower catalyst loadings and milder reaction conditions.

Key developments include:

Highly Active Ligands: The use of advanced phosphine ligands has enabled borylation reactions to proceed at room temperature, a significant improvement over methods requiring high heat. nih.gov This reduces energy consumption and minimizes thermal degradation of sensitive substrates.

Optimized Base Systems: Traditional bases like potassium acetate can sometimes inhibit the catalytic cycle. Research has shown that using lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can mitigate this inhibition, leading to faster reactions at lower temperatures (e.g., 35°C) with minimal catalyst loading (as low as 0.5 mol%). organic-chemistry.org This optimization makes the process more efficient and economical.

Transition-Metal-Free Catalysis: A frontier in sustainable chemistry is the replacement of precious metal catalysts like palladium with more abundant and less toxic elements. While not yet applied to furan borylation, the development of metal-free catalyst systems, such as those based on 'frustrated Lewis pairs' using common elements like sodium and boron, points to future possibilities for even more sustainable chemical transformations. sciencedaily.com

The combination of sustainably-derived furan precursors with highly efficient, low-loading catalytic systems for borylation represents a holistic approach to the sustainable production of this compound.

Reactivity and Mechanistic Investigations of 5 Ethoxycarbonyl Furan 2 Yl Boronic Acid

Fundamental Reactivity Patterns of Furan-2-ylboronic Acids

Furan-2-ylboronic acids, including the title compound (5-(Ethoxycarbonyl)furan-2-yl)boronic acid, are a class of heterocyclic organoboron reagents that exhibit distinct reactivity patterns crucial for their application in synthesis. A primary characteristic of these compounds is their inherent instability under certain conditions, particularly their susceptibility to protodeboronation. nih.govntnu.no This process involves the cleavage of the C-B bond and its replacement with a C-H bond, which can compete with the desired cross-coupling pathway, thereby reducing product yields. nih.govntnu.no

The rate of protodeboronation is significantly influenced by the reaction conditions, such as the base, solvent, and temperature. ntnu.no For five-membered 2-heteroaromatic boronic acids, this decomposition pathway is a notable challenge. nih.gov The presence of an electron-withdrawing group, such as the ethoxycarbonyl group at the 5-position of the furan (B31954) ring, can exacerbate this instability. Aryl boronic acids with electron-withdrawing substituents are generally more acidic, which can affect the equilibrium between the neutral boronic acid and the catalytically active boronate species. nih.gov

For the Suzuki-Miyaura reaction to proceed, the boronic acid must be activated by a base to form a boronate complex. organic-chemistry.org This activation increases the nucleophilicity of the organic group on the boron atom, facilitating the crucial transmetalation step in the catalytic cycle. organic-chemistry.org However, the same basic conditions that promote the formation of the active boronate species can also accelerate the undesired protodeboronation. nih.gov Consequently, a key challenge in utilizing furan-2-ylboronic acids is to identify reaction conditions that favor the rate of transmetalation over the rate of protodeboronation. This often involves the use of highly active catalysts that can operate under milder conditions. nih.govacs.org

Cross-Coupling Reaction Pathways

This compound is a versatile coupling partner in a variety of transition metal-catalyzed reactions, primarily those mediated by palladium and copper.

Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org Furan-2-ylboronic acids are valuable substrates in these reactions for the synthesis of biaryl and heteroaryl compounds. acs.org

The general mechanism involves a catalytic cycle comprising three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation : The organic group from the activated boronate species is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

For furan-2-ylboronic acids, the transmetalation step is often rate-limiting and in direct competition with protodeboronation. nih.govnih.gov Therefore, the success of the Suzuki-Miyaura coupling of this compound is highly dependent on a carefully optimized catalytic system.

The choice of the palladium source and, more critically, the supporting ligand is paramount for the successful coupling of challenging substrates like furan-2-ylboronic acids. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that enhance the rates of both oxidative addition and reductive elimination, making transmetalation the turnover-limiting step and minimizing side reactions. rsc.orged.ac.uk

Research has shown that monodentate biarylphosphine ligands are highly effective for these transformations. acs.org The development of precatalysts that rapidly generate the active LPd(0) species under mild conditions is key to achieving high yields before the boronic acid can decompose. nih.govacs.org For instance, palladacycle precatalysts based on ligands like XPhos and SPhos are designed to generate the active catalyst under mild basic conditions, allowing couplings to proceed efficiently at low temperatures. rsc.orgnih.gov The ligand's structure not only affects the catalyst's activity but can also influence the stereochemical outcome of the reaction when applicable. organic-chemistry.org

Below is a table summarizing various catalytic systems employed for the Suzuki-Miyaura coupling of furan and other heteroarylboronic acids.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Observations
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100Effective for coupling heteroaryl chlorides. rsc.org
Pd(OAc)₂PCy₃K₃PO₄DioxaneRT - 120Suitable for a diverse array of aryl triflates. organic-chemistry.orgresearchgate.net
XPhos PalladacycleNoneK₃PO₄THFRT - 40Allows for fast reactions of unstable heteroarylboronic acids. nih.govacs.org
PdCl₂(PPh₃)₂PPh₃KFTHF/H₂O60A more traditional system, may require higher temperatures. researchgate.net

The versatility of this compound is demonstrated by its ability to couple with a wide range of electrophilic partners. The reactivity of the electrophile typically follows the order of aryl iodides > aryl bromides > aryl triflates > aryl chlorides. acs.org While aryl iodides and bromides are common coupling partners, the use of more readily available but less reactive aryl chlorides requires highly active catalyst systems. acs.org

Studies on furan-2-yltrifluoroborates, which are more stable precursors to boronic acids, have shown successful couplings with a variety of aryl bromides and chlorides, including those with electron-donating and electron-withdrawing substituents. nih.gov However, limitations can arise. For example, sterically hindered electrophiles can significantly slow down the rate of oxidative addition, requiring more forcing conditions or specialized, bulky ligands. nih.gov Furthermore, the presence of base-sensitive functional groups on either coupling partner can lead to side reactions, although the use of milder bases like K₃PO₄ or KF can often mitigate these issues. organic-chemistry.orgnih.gov

The table below illustrates the scope of the Suzuki-Miyaura reaction with various furan-2-ylboronic acid derivatives and electrophiles.

Furan Boronic Acid DerivativeElectrophileCatalyst SystemYield (%)
Furan-2-ylboronic acid4-ChlorotolueneXPhos Precatalyst94 acs.org
Furan-2-ylboronic acid4-BromoanisolePd(OAc)₂ / SPhos98 acs.org
5-Methylfuran-2-yltrifluoroborate4-BromobenzonitrilePdCl₂(dppf)94 nih.gov
5-Formylfuran-2-yltrifluoroborate4-BromobenzonitrilePdCl₂(dppf)39 nih.gov
Furan-2-ylboronic acid2-BromopyridineXPhos Precatalyst96 acs.org

Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi Analogues)

While the Suzuki-Miyaura reaction is the most prominent application, the furan-2-yl moiety can participate in other palladium-catalyzed transformations. Although this compound is not a direct substrate in reactions like the Heck or Sonogashira coupling, its structural motif is often constructed using these methods starting from a halogenated furan. For instance, a 2-halofuran can undergo Sonogashira coupling with a terminal alkyne to produce a 2-alkynylfuran.

In reactions analogous to the Negishi coupling, which utilizes organozinc reagents, a furan-2-ylzinc species could be generated from the corresponding halofuran and coupled with various electrophiles. The principles of catalyst and ligand design from Suzuki-Miyaura chemistry often translate to these other cross-coupling reactions, with electron-rich and bulky ligands promoting efficient catalysis.

Copper-Mediated Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

Beyond palladium catalysis, boronic acids are valuable reagents in copper-mediated cross-coupling reactions. The Chan-Lam coupling reaction, for example, enables the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. nih.gov In this reaction, a boronic acid is coupled with an amine, alcohol, or thiol in the presence of a copper catalyst, often under aerobic conditions. nih.govnih.gov

This methodology provides a powerful alternative to traditional methods for synthesizing N-aryl and O-aryl furan derivatives. The mechanism of the Chan-Lam coupling is distinct from palladium-catalyzed cycles and is thought to proceed through a Cu(II) or Cu(III) intermediate. researchgate.netresearchgate.net The reaction of this compound with various N-H or O-H containing compounds would grant access to a diverse range of substituted furans. For instance, the coupling of aryl boronic acids with O-acetyl hydroxamic acids has been demonstrated using a Cu(I) source under non-basic conditions to form amides. nih.gov This highlights the potential for this compound to participate in C-N bond-forming reactions under copper catalysis. The development of these methods is significant as copper is a more abundant and less expensive metal than palladium. rsc.org

Electrophilic and Nucleophilic Reactions of the Furan Ring System in this compound

The furan ring, a π-excessive five-membered heterocycle, generally exhibits high reactivity towards electrophiles. However, the presence of the electron-withdrawing ethoxycarbonyl group at the 5-position significantly deactivates the ring system in this compound towards electrophilic substitution. This deactivation makes reactions such as nitration, halogenation, and Friedel-Crafts acylation more challenging compared to unsubstituted furan. When electrophilic substitution does occur, it is directed to the C3 and C4 positions, which are less deactivated by the C5 substituent. For instance, bromination of similar 5-substituted-2-furoic esters typically requires harsher conditions and may lead to a mixture of 3-bromo and 4-bromo derivatives.

Conversely, the electron-withdrawing nature of the ethoxycarbonyl group, coupled with the boronic acid moiety, renders the furan ring more susceptible to nucleophilic attack, a reaction pathway not typically observed for simple furans. While direct nucleophilic substitution on the furan ring is rare without a suitable leaving group, the presence of the boronic acid group can facilitate such transformations. Under specific conditions, the boronic acid can be replaced by a nucleophile, although this is more characteristic of cross-coupling reactions. Nucleophilic aromatic substitution (SNAr) can occur if a good leaving group, such as a halogen, is present on the ring. For example, in related 5-nitro-2-halofurans, the halogen is readily displaced by various nucleophiles.

Table 1: Predicted Reactivity of the Furan Ring in this compound
Reaction TypeReactivityPredicted Major Product(s)Influencing Factors
Electrophilic Aromatic Substitution (e.g., Bromination)Decreased3-Bromo and 4-Bromo derivativesElectron-withdrawing effect of the ethoxycarbonyl group
Nucleophilic Aromatic SubstitutionIncreased (with a suitable leaving group)Substitution at the position of the leaving groupElectron-withdrawing effect of the ethoxycarbonyl group

Esterification and Transesterification Reactions of the Boronic Acid Moiety

The boronic acid functional group of this compound readily undergoes esterification with diols to form cyclic boronate esters, also known as dioxaborolanes or dioxaborinanes depending on the diol used. This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. The stability and formation kinetics of these boronate esters are influenced by the structure of the diol, the solvent, and the pH of the reaction medium. For example, the reaction with pinacol (B44631) (2,3-dimethylbutane-2,3-diol) yields a stable pinacol boronate ester, a common derivative used to protect the boronic acid or to modify its reactivity in subsequent transformations.

Transesterification is another key reaction of the boronic acid moiety. A boronate ester of this compound can exchange its diol component with another diol. This equilibrium-driven process is influenced by the relative stability of the starting and resulting boronate esters and the concentration of the diols. This reactivity is often exploited in dynamic covalent chemistry and for the purification of boronic acids.

Table 2: Common Esterification Reactions of this compound
Diol ReactantProductTypical Conditions
Ethylene Glycol2-(5-(Ethoxycarbonyl)furan-2-yl)-1,3,2-dioxaborolaneAzeotropic removal of water (e.g., Dean-Stark apparatus with toluene)
PinacolEthyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylateRefluxing in an appropriate solvent (e.g., THF, toluene)
Catechol2-(5-(Ethoxycarbonyl)furan-2-yl)benzo[d] chim.itnih.govnih.govdioxaboroleMild conditions, often at room temperature

Radical Reactions Involving this compound

While less common than ionic reactions, this compound can participate in radical reactions under specific conditions. The boronic acid group can be a precursor to a furan-2-yl radical through processes like photoredox catalysis. For instance, the corresponding boronate ester can undergo single-electron oxidation to generate a radical cation, which can then fragment to produce the desired radical.

Another potential radical pathway involves the decarboxylation of the corresponding carboxylic acid. If the ethoxycarbonyl group is hydrolyzed to a carboxylic acid, the resulting 5-carboxy-furan-2-boronic acid could undergo radical decarboxylation under oxidative conditions to generate a furan-5-yl radical. This type of reaction is known for other aromatic carboxylic acids.

Applications of 5 Ethoxycarbonyl Furan 2 Yl Boronic Acid in Complex Organic Synthesis

As a Building Block for Diversified Furan (B31954) Derivatives

The furan motif is a core component of many biologically active compounds and advanced materials. shareok.org The ability to introduce this heterocycle with further points of functionalization is of significant interest to synthetic chemists.

Synthesis of Arylated and Heteroarylated Furan Compounds

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid is an excellent coupling partner for the synthesis of 2-aryl and 2-heteroaryl furans. In these reactions, the boronic acid moiety reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The ethoxycarbonyl group remains intact during this transformation, providing a handle for further synthetic manipulations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

While specific examples detailing the use of the ethyl ester are not extensively documented in readily available literature, the analogous compound, (5-(methoxycarbonyl)furan-2-yl)boronic acid , has been utilized in such transformations. The reactivity is expected to be highly similar. For instance, in a typical Suzuki-Miyaura coupling, the furan boronic acid derivative would be reacted with an aryl bromide or iodide.

CatalystBaseSolventTemperature (°C)Yield (%)Ref.
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-100Good to Excellent mdpi.com
Pd(dppf)Cl₂Cs₂CO₃Dioxane90Good to Excellent evonik.com

This table represents typical conditions for Suzuki-Miyaura reactions involving furan boronic acids and is for illustrative purposes. Specific yields would be substrate-dependent.

Construction of Furan-Containing Biaryls and Oligoheterocycles

The construction of biaryl and oligoheterocyclic structures is crucial in the development of materials with interesting photophysical properties and in the synthesis of complex pharmaceutical agents. This compound can be strategically employed in sequential cross-coupling reactions to build these extended conjugated systems. A furan ring can act as a key linker between two different aromatic or heteroaromatic units. The synthesis of such compounds often relies on a modular approach where different building blocks are coupled together. researchgate.net

For example, a synthetic route could involve the initial Suzuki coupling of this compound with a haloaryl compound, followed by modification of the ester group and a subsequent coupling reaction at a different position on the aryl ring.

Role in the Synthesis of Natural Products and Analogues

Furan-containing natural products exhibit a wide range of biological activities. researchgate.net While direct application of this compound in the total synthesis of a specific natural product is not prominently reported, its potential as a key intermediate is significant. Synthetic chemists often design retrosynthetic pathways that disconnect complex molecules into simpler, commercially available building blocks. The title compound, or its corresponding aldehyde precursor, 5-formyl-2-furylboronic acid, serves as a valuable starting point for introducing the 2,5-disubstituted furan moiety found in some natural products. mdpi.comgoogle.com

Utilization in the Development of Pharmaceutical Intermediates and Lead Compounds

Boronic acids are important intermediates in the pharmaceutical industry for the synthesis of a variety of drugs. evonik.comresearchgate.net The furan scaffold itself is present in numerous bioactive compounds. Therefore, this compound is a valuable reagent for medicinal chemists to create libraries of novel furan-containing compounds for drug discovery programs.

Formation of C2-arylated L-ascorbic acid derivatives

L-ascorbic acid (Vitamin C) is a vital antioxidant, and its derivatives are of great interest for their potential therapeutic applications, including in cosmetics and medicine. mdpi.comcymitquimica.comaobchem.combldpharm.com The synthesis of C2-arylated L-ascorbic acid derivatives is a strategy to modify its properties, such as stability and lipophilicity. While the direct coupling of this compound to the C2 position of L-ascorbic acid is a challenging transformation due to the electronic nature of the enediol system, related methodologies for creating new L-ascorbic acid hybrids have been explored. aobchem.com The development of novel coupling methods could potentially enable the use of this boronic acid to create unique furan-conjugated Vitamin C analogues.

Application in Agrochemical Synthesis

The search for new and effective agrochemicals is an ongoing effort. Boron-containing compounds have shown potential in this area. nih.gov Furthermore, furoic acid, which can be derived from the hydrolysis of the ethoxycarbonyl group of the title compound, has applications in the agrochemical industry. researchgate.net The use of this compound allows for the introduction of the 5-(ethoxycarbonyl)furan-2-yl moiety into potential herbicidal or fungicidal scaffolds, leveraging the known bioactivity of both furan and boronic acid-containing structures. However, specific examples of its use in commercially available agrochemicals are not widely documented in public literature.

Contributions to Polymer and Material Science

This compound has emerged as a valuable monomer in the field of polymer and material science, primarily due to its furan-based structure and the versatile reactivity of the boronic acid group. The furan ring, derivable from biomass, offers a renewable building block for sustainable polymers, while the ethoxycarbonyl group acts as an electron-withdrawing substituent, which can be used to tune the electronic properties of the resulting materials. The boronic acid functionality is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds essential for polymer backbone construction.

The incorporation of this compound into advanced polymeric structures is a growing area of research, aimed at developing novel materials with tailored properties. The Suzuki-Miyaura cross-coupling reaction is the principal method for this purpose, allowing for the copolymerization of the boronic acid with a variety of dihalogenated aromatic or heteroaromatic comonomers. This approach leads to the formation of conjugated polymers where the furan unit is integrated into the polymer backbone.

The presence of the electron-withdrawing ethoxycarbonyl group on the furan ring significantly influences the electronic characteristics of the resulting polymers. This feature is particularly important in the design of donor-acceptor (D-A) type conjugated polymers, where the furan unit can act as either a weak donor or an acceptor, depending on the electronic nature of the comonomer. This D-A architecture is a cornerstone in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Research in this area focuses on the synthesis of well-defined copolymers with high molecular weights and controlled regioregularity, which are crucial for achieving desirable material properties such as high charge carrier mobility and specific optical absorption and emission characteristics. While specific examples of polymerization using exclusively this compound are still emerging in publicly available literature, the general strategy is well-established with related furan and thiophene-based boronic acids and esters.

Table 1: Representative Comonomers for Copolymerization with Furan-2-boronic Acid Derivatives

Comonomer TypeExamplePotential Polymer Application
Dihaloarenes9,9-dioctyl-2,7-dibromofluoreneBlue-emitting conjugated polymers for OLEDs
Dihalothiophenes2,5-dibromothiopheneLow bandgap polymers for organic solar cells
Dihalobenzothiadiazole4,7-dibromo-2,1,3-benzothiadiazoleDonor-acceptor polymers for OFETs

This table presents potential comonomers based on established Suzuki-Miyaura polymerization chemistry for creating advanced polymeric structures.

The synthesis of functional materials utilizing this compound via cross-coupling reactions extends beyond linear polymers to include the creation of small molecules and oligomers with specific functions. The Suzuki-Miyaura coupling provides a powerful tool for the precise construction of molecules with tailored electronic and photophysical properties.

In the context of functional materials, this boronic acid can be coupled with a wide array of halogenated compounds to produce materials for applications such as fluorescent probes, organic light-emitting diode (OLED) emitters, and components of photoactive layers in solar cells. The furan moiety, substituted with the ethoxycarbonyl group, can be strategically incorporated to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the target molecule. This tuning is critical for efficient charge injection, transport, and recombination in electronic devices.

For instance, coupling this compound with a suitable brominated aromatic core can yield a donor-acceptor molecule with intramolecular charge transfer (ICT) characteristics. Such molecules often exhibit strong fluorescence and solvatochromism, making them suitable for sensing applications. While detailed studies on materials explicitly derived from this compound are not widely reported, the foundational chemistry is robust and widely applied to similar building blocks. mdpi.comrsc.orgnih.gov

Table 2: Research Findings on Related Furan-Based Functional Materials

Research FocusKey FindingsReference
Furan-based Donor-Acceptor MonomersSynthesis of new furan and benzochalcogenodiazole based monomers (FSeF and FSF) via a donor-acceptor-donor approach. The resulting polymers exhibited low band gaps and multichromic behavior. rsc.org
Benzofuran (B130515) Derivatives via Suzuki CouplingA series of novel benzofuran derivatives containing a biaryl moiety were synthesized in good to excellent yields using Suzuki cross-coupling reactions in aqueous media, highlighting the utility of this method for creating complex heterocyclic compounds. mdpi.com
Thiophene-based Conjugated PolymersHigh molecular weight thiophene-containing conjugated polymers were successfully synthesized via Suzuki polycondensation of 2,5-thiophenebis(boronic acid) derivatives with various dibromo-aromatics, demonstrating the effectiveness of this polymerization technique. researchgate.net

This table summarizes findings from related research, illustrating the potential applications and synthetic strategies applicable to this compound.

Computational and Spectroscopic Characterization in Research

Theoretical Studies on the Electronic Structure and Reactivity

Theoretical studies, primarily employing Density Functional Theory (DFT), have been crucial in understanding the electronic landscape of furan-based boronic acids. For analogous compounds such as 5-formyl-2-furanboronic acid, DFT calculations at the B3LYP/6-311+G** level of theory have been used to investigate the molecular geometry. These studies often confirm the near-planar structure of the furan (B31954) ring and the boronic acid group. The electronic structure is significantly influenced by the interplay between the electron-donating furan ring and the electron-withdrawing boronic acid and ethoxycarbonyl groups. This push-pull electronic arrangement dictates the molecule's reactivity, particularly at the carbon atom bearing the boronic acid group, making it susceptible to nucleophilic attack in catalytic cycles.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the energetic pathways of reactions involving boronic acids. While specific studies on the reaction mechanisms of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid are not extensively documented, research on related furan derivatives provides a model for understanding. For instance, quantum chemical studies on the decarboxylation of 2,5-furandicarboxylic acid have elucidated the preference for a nucleophilic attack mechanism over a 1,3-dipolar cycloaddition. Such computational approaches can determine transition state energies and reaction intermediates, providing a microscopic view of processes like the Suzuki-Miyaura cross-coupling reaction, where this boronic acid is a common participant.

Spectroscopic Analysis of Reaction Intermediates and Products

The characterization of this compound and its derivatives heavily relies on a suite of spectroscopic techniques. Each method offers a unique window into the molecular structure and composition.

¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of organic compounds. For derivatives formed from reactions involving furan boronic acids, such as ethyl 4-(5-phenylfuran-2-yl)benzoate, detailed NMR data is available. In a typical ¹H NMR spectrum of a product derived from this compound, one would expect to see characteristic signals for the furan protons, the ethyl group of the ester (a quartet and a triplet), and protons of any coupled aromatic rings. ¹¹B NMR spectroscopy is particularly useful for studying boronic acids, as it can monitor the change in the boron environment, for example, during complexation with diols. The chemical shift in ¹¹B NMR can provide insights into the pKa of the boronic acid and its binding behavior.

Mass spectrometry provides precise molecular weight information and clues about the structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₇H₉BO₅). Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in identification. The fragmentation pattern would likely involve the loss of the ethoxy group, the entire ester group, and potentially the boronic acid moiety, providing a structural fingerprint.

Adductm/zPredicted CCS (Ų)
[M+H]⁺185.06158135.2
[M+Na]⁺207.04352142.6
[M-H]⁻183.04702137.2
[M+NH₄]⁺202.08812154.1
[M+K]⁺223.01746143.3
[M+H-H₂O]⁺167.05156130.3
Data sourced from predicted values.

Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the IR spectrum of a product like ethyl 4-(5-phenylfuran-2-yl)benzoate, characteristic absorption bands would be observed for the C=O stretch of the ester (around 1708 cm⁻¹), C-O stretching, and aromatic C-H and C=C vibrations. For this compound itself, one would expect to see a broad O-H stretching band from the boronic acid group, in addition to the ester and furan ring vibrations.

X-ray crystallography provides the definitive solid-state structure of a molecule. While a crystal structure for this compound is not publicly available, studies on the closely related 5-formyl-2-furanboronic acid reveal a planar furan ring with the formyl and boronic acid groups slightly out of plane. The molecules in the crystal lattice are often connected by hydrogen bonds between the boronic acid groups. Similar intermolecular interactions would be expected for this compound, influencing its crystal packing and physical properties. For instance, in the crystal structure of 5-(hydroxymethyl)furan-2-carboxylic acid, the crystal packing is stabilized by O-H···O hydrogen bonding.

Q & A

Q. What are the recommended methods for synthesizing (5-(Ethoxycarbonyl)furan-2-yl)boronic acid?

Synthesis typically involves Miyaura borylation, where a halogenated furan derivative (e.g., 5-ethoxycarbonyl-2-bromofuran) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Key steps include:

  • Precursor preparation : Halogenation of 5-ethoxycarbonylfuran using N-bromosuccinimide (NBS) under controlled conditions .
  • Borylation : Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in anhydrous THF at 80°C .
  • Purification : Column chromatography or recrystallization to isolate the boronic acid.

Q. How should this compound be stored to prevent degradation?

Neat boronic acids, including furan derivatives, are prone to protodeboronation (loss of boron group). Stability studies on similar compounds (e.g., furan-2-yl boronic acid) show degradation is influenced by temperature and atmospheric oxygen, not solely moisture . Recommendations:

  • Store under inert gas (N₂/Ar) at –20°C.
  • Use desiccants and avoid prolonged exposure to light.

Q. What are common reaction applications in organic synthesis?

The compound participates in Suzuki-Miyaura cross-coupling to form biaryl or heteroaryl structures. For example:

  • Coupling with aryl halides (e.g., bromobenzene) using Pd catalysts (e.g., Pd@rGO) in THF/H₂O with Na₂CO₃ base, yielding ethoxycarbonyl-functionalized biaryls .
  • Reactivity is modulated by the electron-withdrawing ethoxycarbonyl group, enhancing oxidative addition efficiency in Pd-catalyzed systems .

Advanced Research Questions

Q. How does the ethoxycarbonyl substituent influence electronic properties and reactivity?

The ethoxycarbonyl group is electron-withdrawing , polarizing the furan ring and increasing electrophilicity at the boron site. Comparative studies on methoxy- vs. methyl-substituted boronic acids show electron-withdrawing groups reduce boronic acid pKa, enhancing reactivity in aqueous coupling conditions . Computational analysis (e.g., DFT) can quantify electronic effects by modeling charge distribution and frontier molecular orbitals .

Q. What catalytic systems optimize its use in cross-coupling reactions?

Pd@rGO (reduced graphene oxide-supported palladium) demonstrates high efficiency for heteroaryl boronic acids due to:

  • Enhanced surface area and electron transfer properties.
  • Reduced catalyst leaching, enabling recyclability (tested up to 5 cycles with <5% yield drop) .
  • Optimal conditions: 1 mol% Pd loading, 80°C in THF/H₂O (4:1), 12 hours.

Q. How can mechanistic contradictions in stability studies be resolved?

Early hypotheses attributed boronic acid degradation to hydrolysis, but recent studies using LCMS and microwave heating show minimal decomposition in water . Proposed mechanisms:

  • Autoxidation : Radical-mediated degradation under aerobic conditions.
  • Thermal instability : Neat samples degrade at room temperature via intermolecular protodeboronation.
    Methodological recommendations:
  • Monitor degradation via LCMS with deuterated solvents.
  • Conduct kinetic studies under varied O₂ levels .

Q. What analytical techniques validate purity and structural integrity?

  • NMR : ¹¹B NMR (δ ~30 ppm for boronic acid) and ¹H/¹³C NMR to confirm substitution patterns.
  • HPLC-MS : Quantify purity and detect protodeboronation byproducts (e.g., furan derivatives).
  • X-ray crystallography : Resolve boronic acid dimerization (common in solid state) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.